
Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt is a chemical compound with the molecular formula C12H15NO3SSe. It is known for its unique structure, which includes a selenium atom within a benzoselenazolium ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt typically involves the reaction of 2-methylbenzoselenazole with 3-chlorobutanesulfonic acid under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the inner salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can regenerate the original benzoselenazolium compound .
Applications De Recherche Scientifique
Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes .
Mécanisme D'action
The mechanism of action of benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and modulate oxidative stress pathways. This compound can inhibit or activate specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoselenazole: Lacks the sulfonate group and has different reactivity and applications.
Benzothiazolium Compounds: Contain sulfur instead of selenium, leading to different chemical properties and biological activities.
Selenourea Derivatives: Share the selenium atom but have distinct structural features and uses
Uniqueness
Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt is unique due to its combination of a benzoselenazolium ring with a sulfonate group. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
63149-25-7 |
|---|---|
Formule moléculaire |
C12H15NO3SSe |
Poids moléculaire |
332.29 g/mol |
Nom IUPAC |
4-(2-methyl-1,3-benzoselenazol-3-ium-3-yl)butane-2-sulfonate |
InChI |
InChI=1S/C12H15NO3SSe/c1-9(17(14,15)16)7-8-13-10(2)18-12-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
JGGOQOPULSUBIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2[Se]1)CCC(C)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


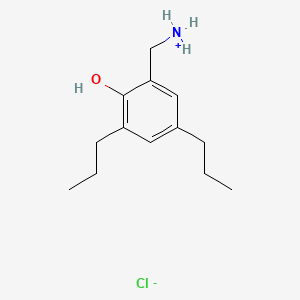
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
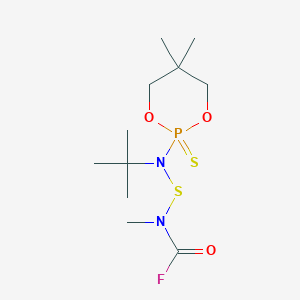
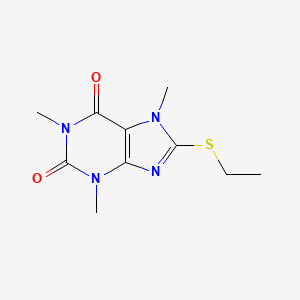
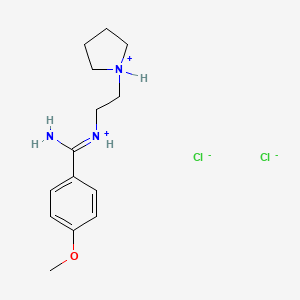
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
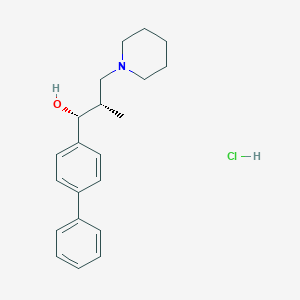
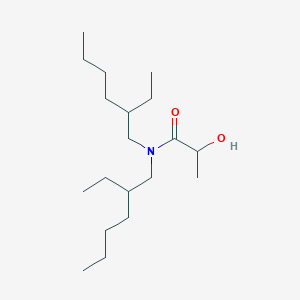

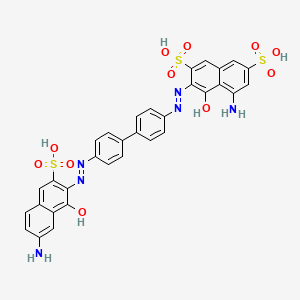

![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
